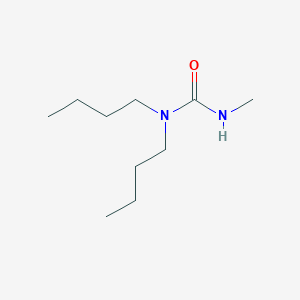
1-Benzyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidinediones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione typically involves the condensation of benzylamine with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with urea under acidic or basic conditions to yield the desired pyrimidinedione.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Benzyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing processes.
作用機序
The mechanism of action of 1-Benzyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
- 1-benzyl-3-phenyl-2,4(1H,3H)-pyrimidinedione
- 1-benzyl-3-phenyl-2,4-dihydropyrimidine
- 1-benzyl-3-phenyl-2,4-pyrimidinedione
Uniqueness
1-Benzyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
21575-64-4 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC名 |
1-benzyl-3-phenyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H16N2O2/c20-16-11-12-18(13-14-7-3-1-4-8-14)17(21)19(16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChIキー |
JUUNERSMSBAWFF-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)N(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
C1CN(C(=O)N(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Key on ui other cas no. |
21575-64-4 |
溶解性 |
42 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-N-(6-methoxy-4-methylquinazolin-2-yl)-2-[(4-methylphenyl)imino]-4-phenyl-1,3-thiazole-3(2H)-carboximidamide](/img/structure/B1654159.png)



![1H-Pyrrole-2,5-dione, 1-[4-(1,2,3-thiadiazol-4-yl)phenyl]-](/img/structure/B1654169.png)
![3-[(2,3,4,5,6-Pentafluorophenyl)diazenyl]-1H-indol-2-ol](/img/structure/B1654170.png)






![2-[(1S,2S)-2-Cyclopropylcyclopropyl]ethanamine](/img/structure/B1654180.png)
![Benzyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1654181.png)
